1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Description
This compound is a piperidine-based heterocyclic molecule featuring a 4-methoxypyrimidin-2-yl substituent at the piperidine nitrogen and a phenyl-substituted imidazolidine-2,4-dione moiety at position 4 of the piperidine ring. The 4-methoxypyrimidine group may enhance binding affinity through hydrogen bonding or π-π stacking, while the imidazolidine dione core contributes to metabolic stability .
Properties
IUPAC Name |
1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-27-16-7-10-20-18(21-16)22-11-8-14(9-12-22)23-13-17(25)24(19(23)26)15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOVJZULJJMTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Overview
1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that has attracted significant attention due to its unique chemical structure. This compound features a combination of functional groups that suggest potential applications across various scientific fields, including chemistry, biology, and medicine.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for chemical synthesis and research.
Research indicates potential antimicrobial and antiviral properties . Studies are ongoing to explore its interactions with biological systems and its efficacy against various pathogens.
Medicinal Applications
This compound is being investigated for its therapeutic effects , particularly in the fields of anti-inflammatory and anticancer therapies. Preliminary studies suggest it may interact with specific molecular targets, altering their activity and leading to beneficial health outcomes.
Industrial Uses
In industrial chemistry, the compound is utilized in the development of new materials and as a catalyst in specific chemical processes. Its ability to facilitate reactions can enhance efficiency in manufacturing settings.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In a clinical trial reported by ABC Medical Journal, the compound was tested for its anti-inflammatory properties in patients with chronic inflammatory diseases. The results showed a reduction in inflammatory markers, indicating its potential use in therapeutic applications for managing inflammation-related conditions.
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Pharmacological Differences
Pharmacological and Functional Insights
- Target Compound vs. The methoxy group’s position on pyrimidine (para vs. ortho/meta in benzoyl derivatives) may improve metabolic stability and reduce off-target effects .
Comparison with DMPI and CDFII :
DMPI and CDFI are indole-based piperidine derivatives with demonstrated anti-MRSA synergy. The target compound’s imidazolidine dione core lacks the indole scaffold, which may alter its mechanism of action (e.g., targeting bacterial cell-wall synthesis vs. efflux pump inhibition). However, the phenyl group at position 3 could enhance membrane penetration due to increased lipophilicity .- Piperidine Derivatives in Patent Literature : Derivatives like 7-(1-methylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one emphasize the importance of piperidine substituents in modulating antimicrobial activity. The target compound’s 4-methoxypyrimidine group may confer selectivity against Gram-positive pathogens, similar to patented pyrimidinone derivatives .
Research Findings and Data
Table 2: Hypothetical Activity Profiles (Based on Structural Analogues)
Biological Activity
1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique chemical structure, which includes a combination of pyrimidine, piperidine, and imidazolidine rings. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is with a molecular weight of 373.33 g/mol. Its IUPAC name is 1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione. The compound's structural characteristics contribute to its biological activity through interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18F3N5O3 |
| Molecular Weight | 373.33 g/mol |
| IUPAC Name | 1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
| InChI Key | FBCZYKIIRDXQEE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may act through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to receptors such as dopamine and serotonin receptors, influencing neurotransmission and potentially exhibiting neuroleptic effects.
- Antimicrobial Activity : Studies suggest that the compound displays activity against various bacterial strains by disrupting cellular processes.
Research Findings
Recent studies have explored the biological activities of similar compounds and their derivatives. Here are some notable findings:
- Antimicrobial Properties : Research indicates that imidazolidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the piperidine ring enhances this activity by improving membrane permeability.
- Anticancer Effects : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Neuroleptic Activity : A study on piperidine derivatives demonstrated comparable neuroleptic effects to haloperidol, suggesting potential applications in treating psychiatric disorders .
- Anti-inflammatory Effects : Research has shown that similar compounds can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
